(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-9-13-3-1-2-4-15(13)19-16)22-8-7-14(10-22)23-11-17(20-21-23)12-5-6-12/h1-4,9,11-12,14,19H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYLKVSEWUZSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition, which is a widely used method for synthesizing 1,2,3-triazoles . This reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-isomers.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the triazole ring can yield triazoline derivatives.
Scientific Research Applications
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Methanone linkers are shared with pyridine- and thienothiophene-based compounds, suggesting shared synthetic strategies (e.g., nucleophilic acyl substitution) .
Spectroscopic and Analytical Data
Table 3: Comparative Spectral Data
Notes:
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural motifs:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Pyrrolidine Ring : Often associated with various pharmacological activities.
- Indole Moiety : Frequently found in natural products and pharmaceuticals, contributing to diverse biological activities.
Anticancer Properties
Research indicates that compounds containing triazole and indole frameworks exhibit significant anticancer activity. The presence of the cyclopropyl group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Triazole-Indole | 5.0 | A549 (lung cancer) |
| Compound B | Pyrrolidine-Triazole | 3.2 | HeLa (cervical cancer) |
| This Compound | (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(indole) | TBD | TBD |
Note: IC50 values are indicative and vary based on experimental conditions.
Antimicrobial Activity
The triazole ring is known for its antifungal properties. Preliminary studies suggest that this compound may also exhibit antibacterial effects. The mechanism is likely related to the inhibition of key enzymes or disruption of cell membrane integrity.
The precise mechanism by which (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(indole) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways critical for cancer growth and survival.
Study 1: Antitumor Activity Assessment
A study evaluated the anticancer properties of various triazole derivatives, including this compound. The results indicated a promising cytotoxic effect against multiple cancer cell lines. The study highlighted the significance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole-containing compounds. This compound demonstrated moderate activity against Gram-positive bacteria, suggesting a possible therapeutic application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
